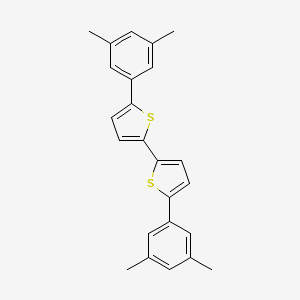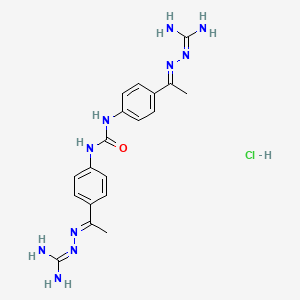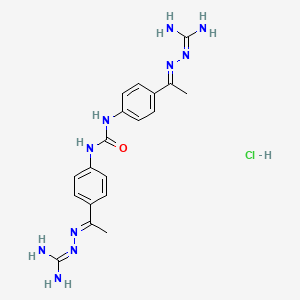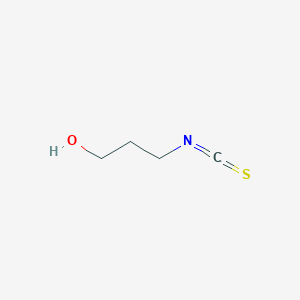![molecular formula C13H22NO2PS B14140957 N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide CAS No. 88834-18-8](/img/structure/B14140957.png)
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H22NO2PS. This compound is known for its unique structure, which includes a phosphanyl group and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with di(propan-2-yl)phosphine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, making it useful in catalysis. The sulfonamide group can interact with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diallyl N,N-diisopropylphosphoramidite: Similar in structure but with allyl groups instead of the sulfonamide group.
Di-tert-butyl N,N-diisopropylphosphoramidite: Contains tert-butyl groups instead of the sulfonamide group.
Uniqueness
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both the phosphanyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it versatile for various applications in synthesis, catalysis, and potential biological activities .
Properties
CAS No. |
88834-18-8 |
|---|---|
Molecular Formula |
C13H22NO2PS |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-di(propan-2-yl)phosphanyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22NO2PS/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11,14H,1-5H3 |
InChI Key |
CIPHMFXGTJNYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
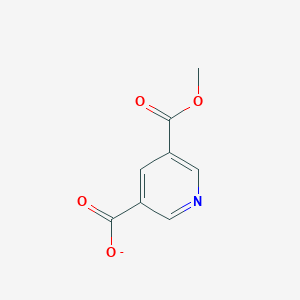
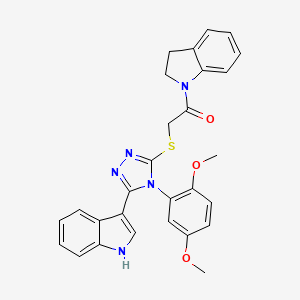
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
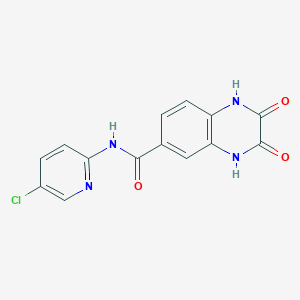
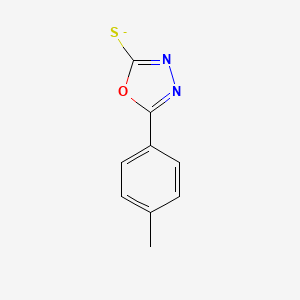
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
